2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid
Overview
Description
2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core structure.
Mechanism of Action
Target of Action
The primary target of 2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid, also known as 1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, a-oxo-, is the Fibroblast Growth Factor Receptor (FGFR) . FGFR is a family of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions .
Mode of Action
This compound interacts with its target, FGFR, by inhibiting its activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . The compound inhibits this process, thereby preventing the activation of the FGFR signaling pathway .
Biochemical Pathways
The FGFR signaling pathway plays a crucial role in various physiological processes, including organ development, cell proliferation and migration, and angiogenesis . Abnormal activation of this pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers . By inhibiting FGFR, the compound disrupts these pathways and their downstream effects .
Pharmacokinetics
The compound’s low molecular weight suggests it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
In vitro studies have shown that this compound can inhibit cancer cell proliferation and induce apoptosis . For example, it has been shown to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . Furthermore, it significantly inhibits the migration and invasion of 4T1 cells .
Biochemical Analysis
Biochemical Properties
These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon), or a derivative thereof .
Cellular Effects
Related compounds have been shown to have significant effects on cellular processes . For example, 1H-Pyrrolo[2,3-b]pyridine derivatives have been reported to have potent activities against fibroblast growth factor receptors (FGFRs), which play an essential role in various types of tumors .
Molecular Mechanism
Related compounds have been shown to inhibit FGFRs, which are involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Temporal Effects in Laboratory Settings
It is known that this compound should be stored at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid typically involves the acylation of 2-aminopyridines with maleic or citraconic anhydrides, followed by a Michael addition reaction . The reaction conditions often include the use of a base such as sodium hydroxide and solvents like water or ethanol under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used under various conditions, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound can be used in the synthesis of materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
2-oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acid: Similar in structure but with an imidazo ring instead of a pyrrolo ring.
3-cyanopyridines: These compounds share the pyridine core but have different functional groups.
Uniqueness
2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid is unique due to its specific pyrrolo[2,3-b]pyridine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-7(9(13)14)6-4-11-8-5(6)2-1-3-10-8/h1-4H,(H,10,11)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKRQAICSWGTWRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC=C2C(=O)C(=O)O)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10619980 | |
Record name | Oxo(1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10619980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
478677-93-9 | |
Record name | Oxo(1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10619980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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